threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol
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Overview
Description
Threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol is a phenylpropanoid. It has a role as a metabolite.
Scientific Research Applications
Inhibitory Activity Against NFAT Transcription Factor
Research on threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol, isolated from Ribes fasciculatum var. chinense, has shown that it exhibits potent inhibitory activity against the nuclear factor of activated T cells (NFAT) transcription factor, with an IC50 of 15.6 µM. This suggests potential applications in regulating immune responses or treating conditions associated with NFAT overactivity (Dat et al., 2005).
Crystal and Molecular Structure Analysis
The compound has also been a subject of study in crystallography. Its crystal structure, alongside related compounds, has been analyzed to understand its molecular conformations and interactions. Such studies are valuable for the development of new pharmacological agents and materials science applications (Kubicki & Codding, 2003).
Antioxidant Activities
This compound, as well as related lignans, have been isolated from Broussonetia papyrifera and demonstrated significant antioxidant activities. This has implications for their potential use in preventing oxidative stress-related diseases or as natural antioxidants in various industries (Mei et al., 2009).
Anti-Inflammatory Effects
Another important application is its role in anti-inflammatory effects. Phenolic glycosides related to this compound, isolated from Sanguisorba officinalis, have shown properties that attenuate the production of inflammatory mediators. This suggests potential therapeutic applications in inflammation-related disorders (Chen et al., 2020).
Bioremediation
The compound's structural analogs have been studied in the context of bioremediation. Research on enzymes capable of degrading similar phenolic environmental pollutants indicates potential applications in environmental cleanup and pollution control (Chhaya & Gupte, 2013).
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(1R,2S)-1-hydroxy-2-[4-[(E)-prop-1-enyl]phenoxy]propyl]phenol |
InChI |
InChI=1S/C18H20O3/c1-3-4-14-5-11-17(12-6-14)21-13(2)18(20)15-7-9-16(19)10-8-15/h3-13,18-20H,1-2H3/b4-3+/t13-,18-/m0/s1 |
InChI Key |
FDBCZVHHFLWSJZ-PLFJJOTPSA-N |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)O[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC(C)C(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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